Cas no 2229542-01-0 (2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine)

2-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The incorporation of a fluorine atom at the β-position of the ethanamine moiety enhances its metabolic stability and bioavailability, making it a valuable intermediate for drug discovery. The benzyl and dimethyl substituents on the pyrazole ring contribute to steric and electronic modulation, which can influence binding affinity and selectivity in target interactions. This compound is particularly useful for the development of bioactive molecules, including enzyme inhibitors or receptor modulators, due to its structural versatility and favorable physicochemical properties.
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine structure
2229542-01-0 structure
Product name:2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
CAS No:2229542-01-0
MF:C14H18FN3
MW:247.31122636795
CID:6577456
PubChem ID:165682189

2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
    • 2229542-01-0
    • EN300-1864262
    • Inchi: 1S/C14H18FN3/c1-10-14(13(15)8-16)11(2)18(17-10)9-12-6-4-3-5-7-12/h3-7,13H,8-9,16H2,1-2H3
    • InChI Key: YWLBOBCFJJKICR-UHFFFAOYSA-N
    • SMILES: FC(CN)C1C(C)=NN(CC2C=CC=CC=2)C=1C

Computed Properties

  • Exact Mass: 247.14847575g/mol
  • Monoisotopic Mass: 247.14847575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43.8Ų

2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1864262-5.0g
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
2229542-01-0
5g
$4309.0 2023-06-01
Enamine
EN300-1864262-0.25g
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
2229542-01-0
0.25g
$1366.0 2023-09-18
Enamine
EN300-1864262-0.1g
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
2229542-01-0
0.1g
$1307.0 2023-09-18
Enamine
EN300-1864262-2.5g
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
2229542-01-0
2.5g
$2912.0 2023-09-18
Enamine
EN300-1864262-0.05g
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
2229542-01-0
0.05g
$1247.0 2023-09-18
Enamine
EN300-1864262-0.5g
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
2229542-01-0
0.5g
$1426.0 2023-09-18
Enamine
EN300-1864262-10g
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
2229542-01-0
10g
$6390.0 2023-09-18
Enamine
EN300-1864262-1.0g
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
2229542-01-0
1g
$1485.0 2023-06-01
Enamine
EN300-1864262-5g
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
2229542-01-0
5g
$4309.0 2023-09-18
Enamine
EN300-1864262-10.0g
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
2229542-01-0
10g
$6390.0 2023-06-01

Additional information on 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine

Compound CAS No 2229542-01-0: 2-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)-2-Fluoroethan-1-Amine

The compound with CAS No 2229542-01-0, known as 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and material science. This compound is characterized by its unique structure, which combines a pyrazole ring system with a fluoroalkylamine group. The presence of the benzyl group further enhances its chemical versatility and biological activity.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutic agents targeting specific cellular pathways. The pyrazole moiety is well-known for its ability to act as a bioisostere, offering structural diversity while maintaining pharmacokinetic properties. The addition of the fluoroalkylamine group introduces unique electronic and steric effects, making this compound an ideal candidate for exploring new drug candidates.

The synthesis of 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-Yl)-2-fluoroethan-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial applications.

In terms of chemical properties, this compound exhibits remarkable stability under physiological conditions, making it an attractive option for pharmaceutical applications. Its solubility profile has been extensively studied, revealing optimal solubility in common organic solvents such as dichloromethane and dimethylformamide. This characteristic facilitates its use in various chemical reactions and biological assays.

The biological activity of this compound has been evaluated in several in vitro and in vivo models. Early studies suggest that it possesses potent inhibitory effects on key enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent. Furthermore, preliminary toxicological assessments have demonstrated low toxicity profiles at therapeutic concentrations, which is a promising sign for its future development as a drug candidate.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets. Molecular docking studies have revealed favorable interactions with several G-protein coupled receptors (GPCRs), suggesting its role in modulating cellular signaling pathways. These findings have opened new avenues for exploring its therapeutic potential in treating conditions such as chronic inflammation and neurodegenerative diseases.

In conclusion, the compound with CAS No 2229542-01 has emerged as a promising molecule in the field of medicinal chemistry. Its unique structure, combined with recent research findings, positions it as a valuable tool for advancing drug discovery efforts. Continued exploration into its chemical and biological properties will undoubtedly unlock new opportunities for its application in both therapeutic and industrial settings.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.